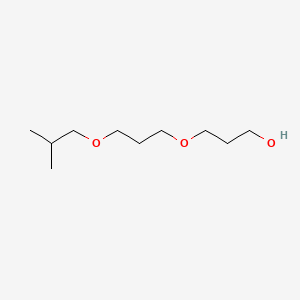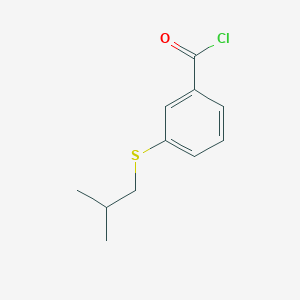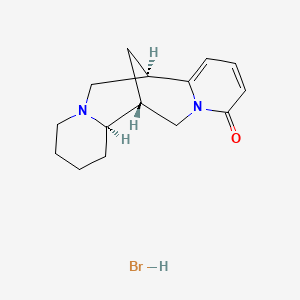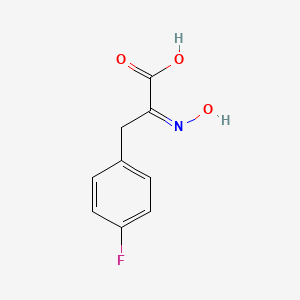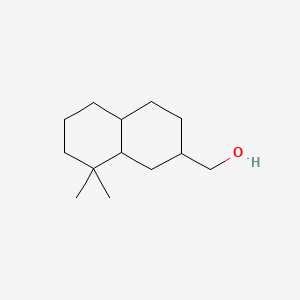
Octahydro-8,8-dimethylnaphthalene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a hydroxyl group and a primary alcohol. This compound is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
The synthesis of Octahydro-8,8-dimethylnaphthalene-2-methanol involves several steps. One common method includes the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols .
Applications De Recherche Scientifique
Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, making it a valuable compound in research .
Comparaison Avec Des Composés Similaires
Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with similar compounds such as:
Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of a hydroxyl group.
8,8-Dimethylnaphthalene-2-methanol: This compound is less saturated and does not undergo hydrogenation.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
93840-22-3 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10-12,14H,3-9H2,1-2H3 |
Clé InChI |
YSFGAJJMXYYDID-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2C1CC(CC2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


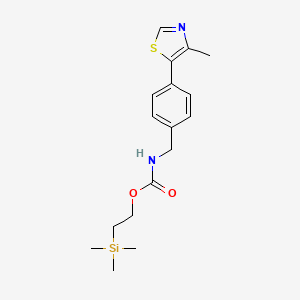
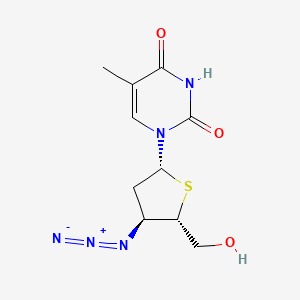
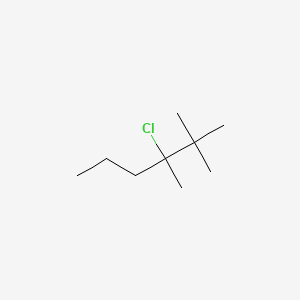


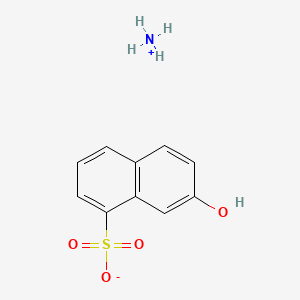
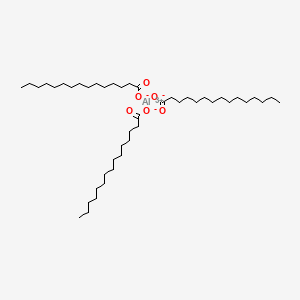
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
